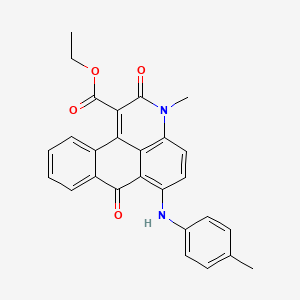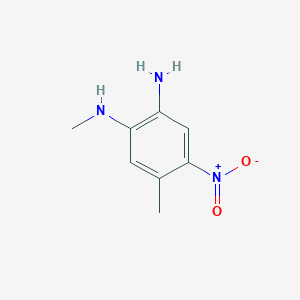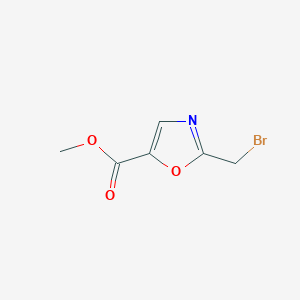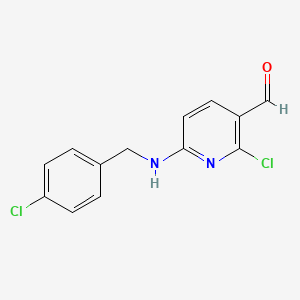
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with chloro and benzylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde typically involves the reaction of 2-chloro-3-formylpyridine with 4-chlorobenzylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carboxylic acid.
Reduction: 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(4-fluoro-benzylamino)-pyridine-3-carbaldehyde
- 2-Chloro-6-(4-methyl-benzylamino)-pyridine-3-carbaldehyde
- 2-Chloro-6-(4-methoxy-benzylamino)-pyridine-3-carbaldehyde
Uniqueness
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde is unique due to the presence of both chloro and benzylamino groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propriétés
Formule moléculaire |
C13H10Cl2N2O |
|---|---|
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
2-chloro-6-[(4-chlorophenyl)methylamino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-1-9(2-5-11)7-16-12-6-3-10(8-18)13(15)17-12/h1-6,8H,7H2,(H,16,17) |
Clé InChI |
SNVCSXKHIHUEBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


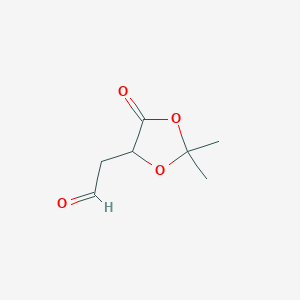
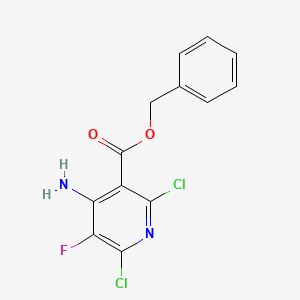
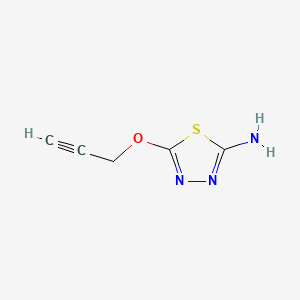
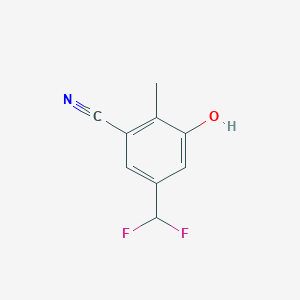
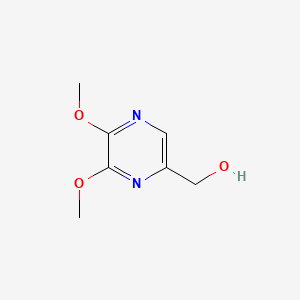
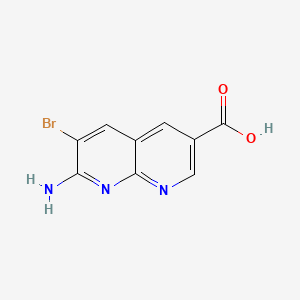
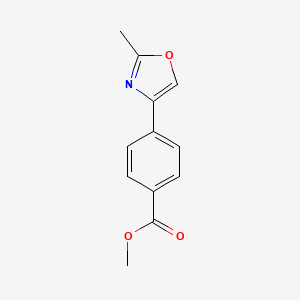

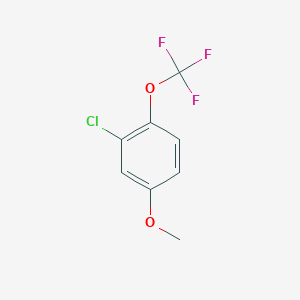
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)
